2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide
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Overview
Description
2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzohydrazide with phenyl chloroformate to form an intermediate, which is then cyclized to produce the oxadiazole ring. This intermediate is further reacted with 2-methylphenylamine and phenoxyacetyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial cell wall synthesis or interfere with fungal cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide
- 2-{2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide
- 2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenyl group enhances its antimicrobial activity, while the oxadiazole ring contributes to its stability and reactivity .
Properties
Molecular Formula |
C23H18ClN3O3 |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-[2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C23H18ClN3O3/c1-15-8-2-6-12-19(15)25-21(28)14-29-20-13-7-4-10-17(20)22-26-23(30-27-22)16-9-3-5-11-18(16)24/h2-13H,14H2,1H3,(H,25,28) |
InChI Key |
JUCZNDRVZGAQBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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